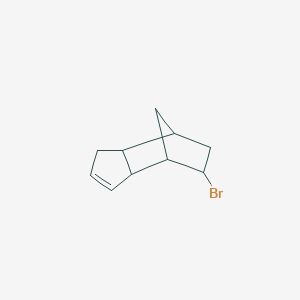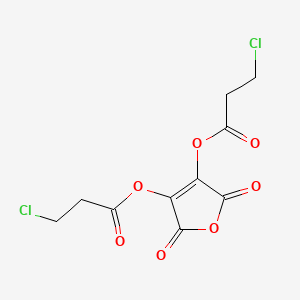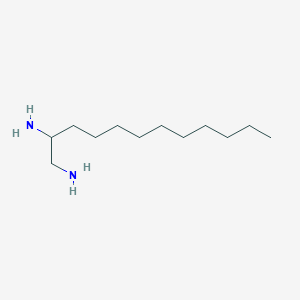
Palladium--scandium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium–scandium (3/1) is an intermetallic compound consisting of three parts palladium and one part scandium. This compound is known for its unique properties, which arise from the combination of palladium’s catalytic abilities and scandium’s lightweight and high-strength characteristics. The compound is of significant interest in various fields, including catalysis, materials science, and nanotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of palladium–scandium (3/1) typically involves high-temperature methods such as arc melting or induction melting. These processes require precise control of temperature and atmosphere to ensure the correct stoichiometry and phase formation. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of palladium–scandium (3/1) may involve the use of molten salt electrolysis or chemical vapor deposition. These methods allow for the large-scale synthesis of the compound with high purity and uniformity. The choice of method depends on the desired application and the required properties of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Palladium–scandium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and scandium oxide.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: Palladium–scandium (3/1) can participate in substitution reactions where one of the metals is replaced by another metal or ligand.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal halides or organometallic compounds under controlled conditions.
Major Products:
Oxidation: Palladium oxide and scandium oxide.
Reduction: Metallic palladium and scandium.
Substitution: Various intermetallic compounds depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Palladium–scandium (3/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Studied for its anticancer properties and potential use in targeted therapies.
Industry: Utilized in the production of high-strength, lightweight alloys for aerospace and automotive applications.
Wirkmechanismus
The mechanism of action of palladium–scandium (3/1) in catalytic processes involves the activation of reactants on the surface of the compound. Palladium atoms provide active sites for the adsorption and activation of reactants, while scandium atoms enhance the stability and durability of the catalyst. The compound’s unique electronic structure facilitates various catalytic pathways, including oxidative addition, reductive elimination, and ligand exchange.
Vergleich Mit ähnlichen Verbindungen
Palladium–scandium (1/1): Another intermetallic compound with different stoichiometry and properties.
Palladium–yttrium (3/1): Similar in structure but with yttrium instead of scandium.
Palladium–lanthanum (3/1): Another analogous compound with lanthanum.
Uniqueness: Palladium–scandium (3/1) is unique due to its combination of palladium’s catalytic properties and scandium’s lightweight and high-strength characteristics. This makes it particularly suitable for applications requiring both high catalytic activity and structural integrity.
Eigenschaften
CAS-Nummer |
12671-52-2 |
|---|---|
Molekularformel |
Pd3Sc |
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
palladium;scandium |
InChI |
InChI=1S/3Pd.Sc |
InChI-Schlüssel |
AEQGCJPUBALRKW-UHFFFAOYSA-N |
Kanonische SMILES |
[Sc].[Pd].[Pd].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)

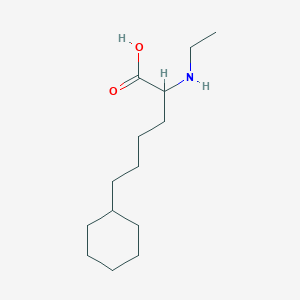

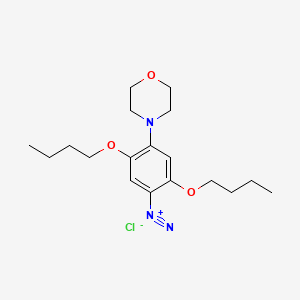


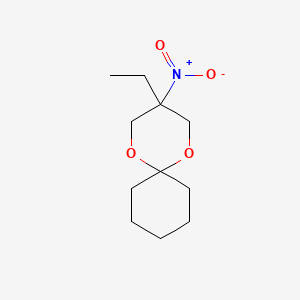
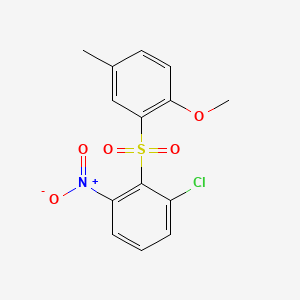
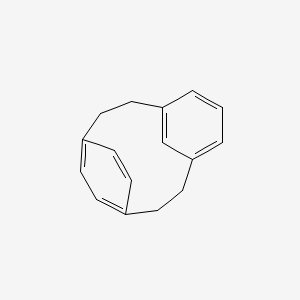
![7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14732337.png)
